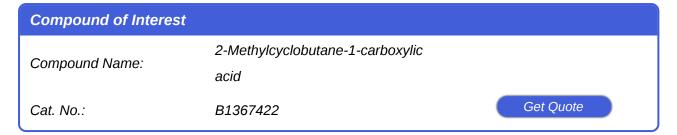


An In-depth Technical Guide to 2-Methylcyclobutane-1-carboxylic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-methylcyclobutane-1-carboxylic acid**, a small molecule with potential applications in medicinal chemistry and materials science. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and explores its relevance in the broader context of drug development.

Core Physicochemical and Structural Data

2-Methylcyclobutane-1-carboxylic acid is a cycloalkane carboxylic acid with the molecular formula $C_6H_{10}O_2$.[1] Its molecular weight is 114.14 g/mol .[1] The structure consists of a four-membered cyclobutane ring substituted with a methyl group and a carboxylic acid functional group. The presence of two substituents on the cyclobutane ring gives rise to stereoisomerism, with the potential for both cis and trans isomers.



Property	Value	Reference
Molecular Formula	C ₆ H ₁₀ O ₂	[1]
Molecular Weight	114.14 g/mol	[1]
CAS Number	42185-61-5	[1]
IUPAC Name	2-methylcyclobutane-1- carboxylic acid	[1]
SMILES	CC1CCC1C(=O)O	[1]
InChI	InChI=1S/C6H10O2/c1-4-2-3- 5(4)6(7)8/h4-5H,2-3H2,1H3, (H,7,8)	[1]
InChIKey	ZQUWTFVQYAVBJZ- UHFFFAOYSA-N	[1]

Spectroscopic and Analytical Data

Detailed spectroscopic data for **2-methylcyclobutane-1-carboxylic acid** is not extensively published. However, based on its chemical structure, the following spectral characteristics can be anticipated:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The spectrum is expected to show complex multiplets for the cyclobutane ring protons. The methyl group protons would likely appear as a doublet, and the carboxylic acid proton would be a broad singlet at a downfield chemical shift (typically >10 ppm).
- ¹³C NMR: The spectrum would display six distinct carbon signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically in the range of 170-180 ppm).
 The remaining signals would correspond to the carbons of the cyclobutane ring and the methyl group.

Infrared (IR) Spectroscopy:



The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present:

- A broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ due to the hydrogenbonded carboxylic acid.
- A strong C=O stretching band around 1700-1725 cm⁻¹ for the carbonyl group.
- C-H stretching bands for the alkyl groups just below 3000 cm⁻¹.

Mass Spectrometry (MS):

A GC-MS spectrum is available on PubChem, which can be used for the identification of this compound. The fragmentation pattern would likely involve the loss of the carboxylic acid group and fragmentation of the cyclobutane ring.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-methylcyclobutane-1-carboxylic acid** is not readily available in the literature, a plausible synthetic route can be devised based on established methods for the synthesis of cyclobutane derivatives. One common approach involves a [2+2] cycloaddition reaction followed by functional group manipulation.

Proposed Synthesis of **2-Methylcyclobutane-1-carboxylic Acid**:

The synthesis could begin with a [2+2] cycloaddition of an appropriate ketene with propene to form a cyclobutanone intermediate. This intermediate can then be converted to the target carboxylic acid.

Step 1: [2+2] Cycloaddition to form 2-Methylcyclobutanone

- Reactants: Dichloroketene (generated in situ from dichloroacetyl chloride and triethylamine) and propene.
- Procedure: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, a solution of dichloroacetyl chloride in an anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane) is prepared. The flask is



cooled in an ice bath. A solution of triethylamine in the same solvent is added dropwise to generate dichloroketene. Propene gas is then bubbled through the reaction mixture. The reaction is stirred at low temperature for several hours. After the reaction is complete, the mixture is filtered to remove triethylamine hydrochloride. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 2,2-dichloro-3-methylcyclobutanone. This intermediate is then dehalogenated using a reducing agent like zinc dust in acetic acid to give 2-methylcyclobutanone.

Step 2: Oxidation to 2-Methylcyclobutane-1-carboxylic acid

- Reactant: 2-Methylcyclobutanone
- Procedure: The 2-methylcyclobutanone can be oxidized to the corresponding carboxylic acid using a strong oxidizing agent. A common method is the haloform reaction if the methyl group is adjacent to the carbonyl, or a Baeyer-Villiger oxidation followed by hydrolysis. A more direct approach would be oxidation with a reagent like potassium permanganate or chromic acid under appropriate conditions. For example, the cyclobutanone could be treated with a solution of potassium permanganate in a basic aqueous solution, followed by acidification to yield the carboxylic acid. The crude product would then be purified by extraction and distillation or recrystallization.

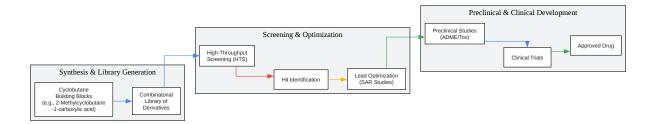
Applications in Drug Development and Medicinal Chemistry

Cyclobutane-containing molecules are of growing interest in drug discovery. The rigid and three-dimensional nature of the cyclobutane ring can be used to orient pharmacophoric groups in a specific and constrained conformation, which can lead to improved binding affinity and selectivity for biological targets.[2] Cyclobutane carboxylic acid derivatives, in particular, serve as valuable building blocks in the synthesis of more complex biologically active molecules.[3]

While there is no specific information on the biological activity of **2-methylcyclobutane-1-carboxylic acid** itself, its structural motif is present in various compounds explored in medicinal chemistry. The incorporation of a cyclobutane ring can enhance metabolic stability and provide novel intellectual property.[2]



The general role of cyclobutane derivatives in the drug discovery pipeline can be visualized as follows:



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Role of Cyclobutane Scaffolds in Drug Discovery.

Conclusion

2-Methylcyclobutane-1-carboxylic acid is a simple yet intriguing molecule with potential as a building block in the synthesis of more complex and potentially bioactive compounds. While detailed experimental and biological data for this specific molecule are sparse, its structural features are representative of a class of compounds that are increasingly utilized in modern drug discovery to create novel chemical entities with desirable pharmacological properties. Further research into the synthesis, characterization, and biological evaluation of its derivatives is warranted to fully explore its potential.

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